
3-fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an organic compound that features a complex molecular structure with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound's unique combination of functional groups, including fluoro, methoxy, and sulfonamide moieties, contributes to its diverse reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: : To synthesize 3-fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, the process usually involves multiple steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline and benzenesulfonyl chloride.
Initial Reactions: : The 3-fluoro-4-methoxyaniline undergoes a sulfonylation reaction with benzenesulfonyl chloride to form 3-fluoro-4-methoxybenzenesulfonamide.
Quinoline Derivative Formation: : Separately, the tetrahydroquinoline derivative is synthesized through a reaction involving 2-methoxyacetyl chloride and an appropriate quinoline precursor.
Coupling Reaction: : Finally, the 3-fluoro-4-methoxybenzenesulfonamide is coupled with the tetrahydroquinoline derivative in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) under controlled temperature and pH conditions.
Industrial Production Methods: : Industrial-scale production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated purification systems to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly involving the fluoro and methoxy groups.
Oxidation and Reduction: : Specific conditions can lead to oxidation or reduction of the sulfonamide or tetrahydroquinoline moiety.
Addition Reactions: : The methoxy and fluoro groups can participate in various addition reactions under suitable conditions.
Common Reagents and Conditions
Substitution: : Reagents such as sodium hydroxide, acetic acid, and various halides.
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: : Depending on the reaction type, major products can include modified sulfonamides, quinoline derivatives, or fluoro- and methoxy-substituted aromatic compounds.
科学的研究の応用
Chemistry: : The compound serves as a versatile building block for synthesizing complex molecules and studying reaction mechanisms involving sulfonamides, quinolines, and fluoroaromatic systems.
Biology: : In biological research, the compound's unique structure may interact with various biomolecules, offering potential insights into enzyme inhibition, protein binding, and receptor interactions.
Medicine: : Due to its complex structure, the compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its medicinal properties could lead to the development of new therapeutic agents.
Industry: : The compound's reactivity makes it useful in the synthesis of dyes, polymers, and specialty chemicals, contributing to advancements in material science and industrial chemistry.
作用機序
Mechanism: : The compound's mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with enzymes or receptors, altering biochemical pathways.
Molecular Targets and Pathways
Enzymes: : May inhibit specific enzymes by binding to their active sites.
Receptors: : Could modulate receptor activity, influencing signal transduction pathways.
Cellular Pathways: : Might affect cellular pathways related to inflammation, cell growth, or apoptosis.
類似化合物との比較
Similar Compounds
3-Fluoro-4-methoxybenzenesulfonamide
1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinoline
4-Fluoro-3-methoxybenzenesulfonamide
特性
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-12-19(23)22-9-3-4-13-5-6-14(10-17(13)22)21-28(24,25)15-7-8-18(27-2)16(20)11-15/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFUSGFIZAEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)
![1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2546005.png)
![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)
![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)

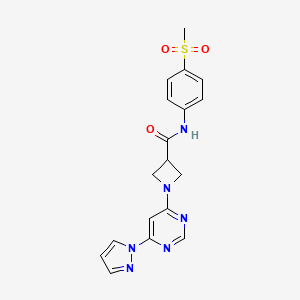
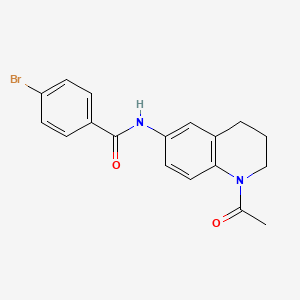
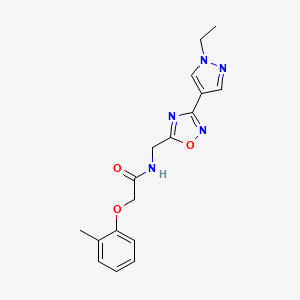
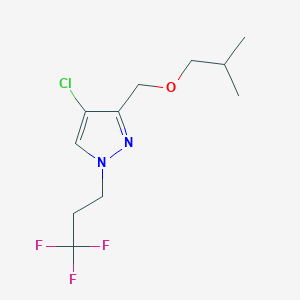
![3-(methylsulfanyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2546020.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)
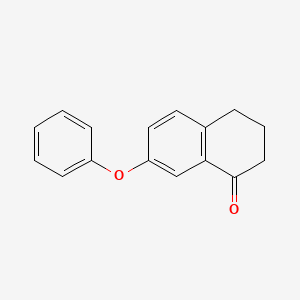
![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)

